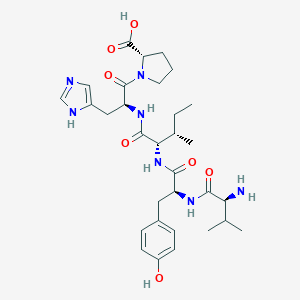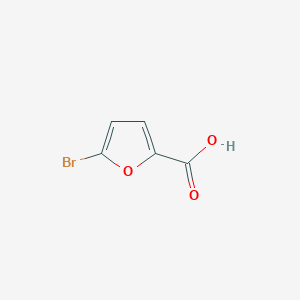
4-(2-Aminopropylsulfanyl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenylhydrazine is a chemical compound with the formula C₆H₅NHNH₂. It is a colorless to pale-yellow liquid or solid that can turn yellow to dark red upon exposure to air. Phenylhydrazine was first characterized by Hermann Emil Fischer in 1875 and has since been used in various chemical and biological applications .
准备方法
Phenylhydrazine is typically synthesized by reacting aniline with sodium nitrite in the presence of hydrogen chloride to form the diazonium salt, which is then reduced using sodium sulfite in the presence of sodium hydroxide . Another method involves the reduction of benzenediazonium chloride with tin (II) chloride and hydrochloric acid . Industrial production methods often follow similar synthetic routes but on a larger scale, ensuring the purity and yield of the final product .
化学反应分析
Phenylhydrazine undergoes various chemical reactions, including:
Reduction: It can be reduced to form hydrazones, which are useful intermediates in organic synthesis.
Substitution: Phenylhydrazine reacts with carbonyl compounds to form hydrazones and osazones, which are used to characterize sugars.
Common reagents used in these reactions include sodium nitrite, hydrogen chloride, sodium sulfite, and tin (II) chloride . Major products formed from these reactions include phenyldiazene, hydrazones, and osazones .
科学研究应用
Phenylhydrazine has a wide range of scientific research applications:
作用机制
Phenylhydrazine exerts its effects primarily through the formation of reactive oxygen species, leading to the peroxidation of lipids and oxidative degradation of proteins in red blood cells . This oxidative stress results in hemolytic injury, making it a useful compound for studying hemolytic anemia . The molecular targets and pathways involved include the oxidative modification of hemoglobin and the disruption of red blood cell membranes .
相似化合物的比较
Phenylhydrazine is similar to other hydrazine derivatives such as hydrazinobenzene and monophenylhydrazine . it is unique in its ability to form stable hydrazones and osazones, which are valuable in the characterization of sugars . Other similar compounds include 2,4-dinitrophenylhydrazine and tetraphenylhydrazine, which have different reactivity and applications .
References
属性
CAS 编号 |
115044-39-8 |
|---|---|
分子式 |
C9H13NOS |
分子量 |
183.27 g/mol |
IUPAC 名称 |
4-(2-aminopropylsulfanyl)phenol |
InChI |
InChI=1S/C9H13NOS/c1-7(10)6-12-9-4-2-8(11)3-5-9/h2-5,7,11H,6,10H2,1H3 |
InChI 键 |
NOHIPOXNDXLSSO-UHFFFAOYSA-N |
SMILES |
CC(CSC1=CC=C(C=C1)O)N |
规范 SMILES |
CC(CSC1=CC=C(C=C1)O)N |
同义词 |
4-hydroxy-alpha-methylphenyl-2-aminoethylsulfide 4-hydroxy-alpha-methylphenyl-2-aminoethylsulfide hydrochloride , (+-)-isomer, 4-hydroxy-alpha-methylphenyl-2-aminoethylsulfide, (+-)-isomer HOMePAES |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-(5-Bromo-1H-benzo[D]imidazol-1-YL)ethanol](/img/structure/B40244.png)
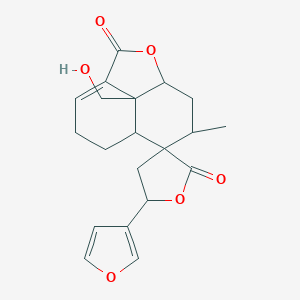

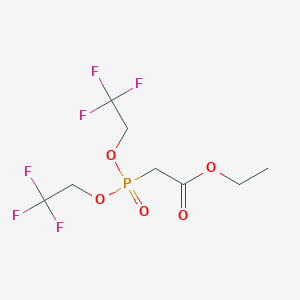
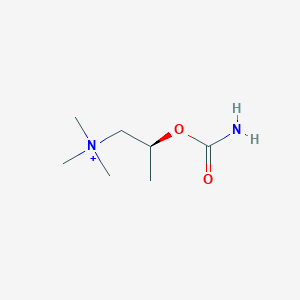
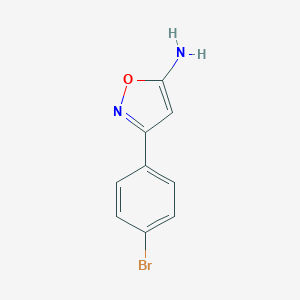
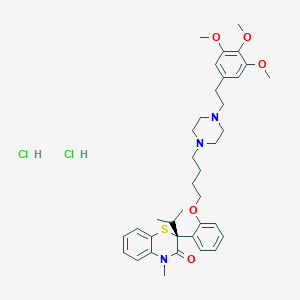

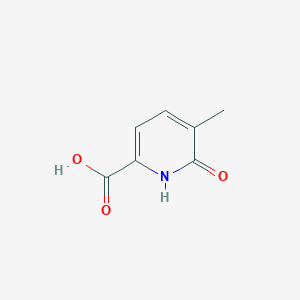
![2-Propenoic acid, 2-[1-[3,5-bis(1,1-dimethylpropyl)-2-hydroxyphenyl]ethyl]-4,6-bis(1,1-dimethylpropyl)phenyl ester](/img/structure/B40270.png)
